molecular formula C17H17FN2O3 B4008420 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B4008420
M. Wt: 316.33 g/mol
InChI Key: GEOYDVZCBVQPLD-UHFFFAOYSA-N
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Description

2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H17FN2O3 and its molecular weight is 316.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.12232057 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

The chemical compound 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-N-(4-fluorophenyl)acetamide is involved in various scientific research applications, primarily due to its complex structure and potential biological activities. Research focusing on exo-Diels-Alder adducts has revealed insights into the structural characteristics of related compounds, showing significant interactions through soft C-H.X contacts, forming interlinked centrosymmetric tetramers. This structural peculiarity indicates potential for diverse chemical reactions and interactions (Trujillo-Ferrara et al., 2004).

Synthesis and Biological Activity

The synthesis and evaluation of acetamide derivatives related to 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-N-(4-fluorophenyl)acetamide have been a subject of interest for their anticonvulsant properties. Studies have demonstrated the effectiveness of these compounds in seizure models, highlighting their potential as therapeutic agents (Kamiński et al., 2011).

Radioligand Development

In the field of positron emission tomography (PET) imaging, derivatives of 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-N-(4-fluorophenyl)acetamide have been synthesized for their selective binding properties to the translocator protein (18 kDa), indicating their utility in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Potential Pesticides

Research into N-aryl-2,4-dichlorophenoxyacetamide derivatives, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, has opened avenues for the development of new pesticides. These studies focus on their characterization and potential applications in agriculture, emphasizing the importance of such compounds in the development of safer and more effective pest control solutions (Olszewska et al., 2008).

Antioxidant and Anti-inflammatory Activities

The exploration of phenolic derivatives for their roles as antioxidants and inhibitors of membrane lipid peroxidation further underscores the biological relevance of compounds structurally related to 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-N-(4-fluorophenyl)acetamide. Such research is pivotal in understanding the mechanisms underlying oxidative stress and inflammation, contributing to the development of novel therapeutic strategies (Dinis et al., 1994).

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c18-11-3-5-12(6-4-11)19-13(21)8-20-16(22)14-9-1-2-10(7-9)15(14)17(20)23/h3-6,9-10,14-15H,1-2,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOYDVZCBVQPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.